Pyridostigmine

Übersicht

Beschreibung

Pyridostigmin ist ein Medikament, das in erster Linie zur Behandlung von Myasthenia gravis eingesetzt wird, einer chronischen autoimmunen neuromuskulären Erkrankung, die Muskelschwäche in der Skelettmuskulatur verursacht. Es wird auch verwendet, um die Wirkung bestimmter Muskelrelaxantien aufzuheben und im militärischen Umfeld vor Nervenkampfstoffen zu schützen. Pyridostigmin wird als Acetylcholinesterase-Inhibitor eingestuft, d. h. es wirkt, indem es das Enzym Acetylcholinesterase hemmt, wodurch die Acetylcholinkonzentration in der neuromuskulären Synapse erhöht wird .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Pyridostigmin kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 3-Hydroxy-1-methylpyridiniumbromid mit Dimethylcarbamoylchlorid. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan unter kontrollierten Temperaturbedingungen durchgeführt .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Pyridostigmin häufig unter Verwendung einer Nassgranulierungstechnik hergestellt. Dabei wird Pyridostigminbromid mit hydrophilen und hydrophoben Polymeren vermischt, gefolgt von Granulierung, Trocknung und Verpressung zu Tabletten. Die Verwendung von hydrophilen Polymeren wie Hydroxypropylmethylcellulose (HPMC) trägt zu einer verzögerten Freisetzung des Medikaments bei .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyridostigmine can be synthesized through several methods. One common method involves the reaction of 3-hydroxy-1-methylpyridinium bromide with dimethylcarbamoyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane, under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced using a wet granulation technique. This involves mixing this compound bromide with hydrophilic and hydrophobic polymers, followed by granulation, drying, and compression into tablets. The use of hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) helps in achieving a prolonged release formulation .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pyridostigmin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Pyridostigmin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Pyridostigmin-N-Oxid führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Hydrolyse: Saure oder basische Bedingungen können die Hydrolyse von Pyridostigmin begünstigen.

Hauptprodukte:

Oxidation: Pyridostigmin-N-Oxid.

Hydrolyse: 3-Hydroxy-1-methylpyridinium und Dimethylcarbaminsäure.

Wissenschaftliche Forschungsanwendungen

Pyridostigmin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Hemmung der Acetylcholinesterase und die Auswirkungen der Acetylcholinspeicherung zu untersuchen.

Biologie: Pyridostigmin wird verwendet, um die Rolle von Acetylcholin bei verschiedenen physiologischen Prozessen zu untersuchen, darunter Muskelkontraktion und Neurotransmission.

Medizin: Es wird häufig zur Behandlung von Myasthenia gravis und anderen neuromuskulären Erkrankungen eingesetzt. .

Industrie: Pyridostigmin wird zur Formulierung von Retardtabletten und anderen pharmazeutischen Präparaten verwendet.

5. Wirkmechanismus

Pyridostigmin entfaltet seine Wirkung durch Hemmung des Enzyms Acetylcholinesterase, das für den Abbau von Acetylcholin im synaptischen Spalt verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht Pyridostigmin die Konzentration von Acetylcholin und verstärkt so die cholinerge Transmission. Dies führt zu einer verbesserten Muskelkontraktion und Kraft bei Patienten mit Myasthenia gravis .

Molekularziele und -wege:

Acetylcholinesterase: Das Hauptziel von Pyridostigmin.

Cholinerge Bahnen: Pyridostigmin verstärkt die cholinerge Transmission, indem es die Acetylcholinkonzentration erhöht

Wirkmechanismus

Pyridostigmine exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This leads to improved muscle contraction and strength in patients with myasthenia gravis .

Molecular Targets and Pathways:

Acetylcholinesterase: The primary target of this compound.

Cholinergic Pathways: this compound enhances cholinergic transmission by increasing acetylcholine levels

Vergleich Mit ähnlichen Verbindungen

Pyridostigmin wird oft mit anderen Acetylcholinesterase-Inhibitoren wie Neostigmin und Physostigmin verglichen.

Ähnliche Verbindungen:

Neostigmin: Ähnlich wie Pyridostigmin, aber mit kürzerer Wirkdauer und ausgeprägteren Nebenwirkungen.

Physostigmin: Im Gegensatz zu Pyridostigmin kann Physostigmin die Blut-Hirn-Schranke passieren und wird zur Behandlung von zentralnervösen Wirkungen der Anticholinergika-Toxizität eingesetzt

Einzigartigkeit von Pyridostigmin:

Längere Wirkdauer: Pyridostigmin hat eine längere Wirkdauer als Neostigmin, wodurch es für chronische Erkrankungen wie Myasthenia gravis besser geeignet ist.

Mildere Nebenwirkungen: Pyridostigmin ist im Vergleich zu Neostigmin mit weniger Nebenwirkungen verbunden.

Zusammenfassend lässt sich sagen, dass Pyridostigmin eine vielseitige Verbindung mit bedeutenden Anwendungen in Medizin, Chemie und Biologie ist. Seine einzigartigen Eigenschaften und sein Wirkmechanismus machen es zu einem wertvollen Werkzeug bei der Behandlung von neuromuskulären Erkrankungen und in der wissenschaftlichen Forschung.

Eigenschaften

IUPAC Name |

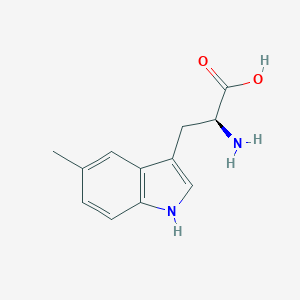

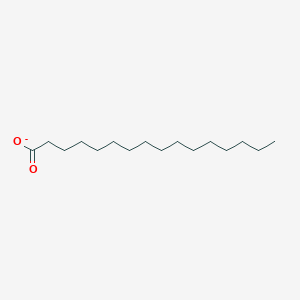

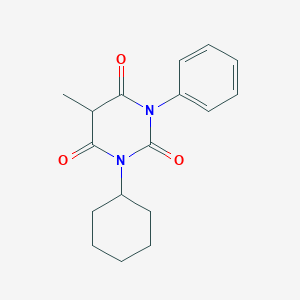

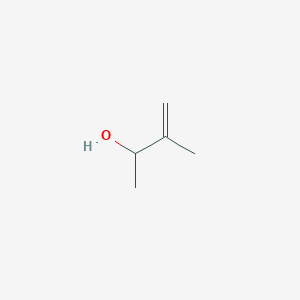

(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O2/c1-10(2)9(12)13-8-5-4-6-11(3)7-8/h4-7H,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOLLAQWKVFTGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2O2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165786 | |

| Record name | Pyridostigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyridostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.04e+00 g/L | |

| Record name | Pyridostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Myasthenia gravis is an autoimmune disease involving dysfunction at the neuromuscular junction most commonly due to autoantibodies directed against the acetylcholine receptor (AChR), but also against other targets such as the muscle-specific kinase (MUSK), lipoprotein-related protein 4 (LRP4), or agrin. In the case of AChR antibodies, AChRs are directly bound and cross-linked, impairing acetylcholine binding and contributing through various mechanisms to receptor degradation. The lack of acetylcholine signalling leads to muscle tone loss, muscle weakness, and fatigue. Pyridostigmine is a reversible acetylcholinesterase inhibitor that increases extracellular acetylcholine levels in the neuromuscular junction by impairing its breakdown by acetylcholinesterase. The increased acetylcholine leads to increased neural transmission across the junction, which drastically improves myasthenia gravis symptoms. In addition to its use in myasthenia gravis and in reversing neuromuscular blocks, pyridostigmine is also a common first-line treatment in congenital myasthenic syndromes (CMS), of which there are multiple subtypes caused by mutations in more than 30 distinct genes. CMS present similarly to myasthenia gravis, albeit due to distinct underlying causes, and often benefit from pyridostigmine. However, in some subgroups, treatment with pyridostigmine is detrimental; detailed genetic testing is required before starting therapy. | |

| Record name | Pyridostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

155-97-5 | |

| Record name | Pyridostigmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridostigmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridostigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDOSTIGMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19QM69HH21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyridostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152-154, 153 °C | |

| Record name | Pyridostigmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridostigmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.